N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
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Overview
Description
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and an ethylphenoxy group
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific targets and the nature of the interaction.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known to have good solubility and bioavailability due to their structural characteristics .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives are known to inhibit certain enzymes, such as those involved in DNA synthesis and repair . This compound may also interact with proteins involved in cell signaling pathways, affecting their function and leading to changes in cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For instance, benzimidazole derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can result in DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzimidazole derivatives can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . These interactions can have significant effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . The distribution of this compound can affect its efficacy and toxicity, as well as its ability to reach target tissues and cells.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced via a nucleophilic substitution reaction, where 4-ethylphenol reacts with a suitable halide derivative of the benzimidazole intermediate.
Linking the Propyl Chain: The propyl chain is attached through an alkylation reaction, often using a propyl halide in the presence of a base.
Formation of the Furylcarboxamide: The final step involves the coupling of the benzimidazole intermediate with 2-furoyl chloride under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalytic methods to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The ethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its interaction with various biological macromolecules.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its therapeutic potential and safety profile.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and are used as antiparasitic agents.
Furylcarboxamides: Similar compounds include furosemide, a diuretic, which also contains a furan ring.
Uniqueness
N-({1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-18-10-12-19(13-11-18)29-16-6-14-27-21-8-4-3-7-20(21)26-23(27)17-25-24(28)22-9-5-15-30-22/h3-5,7-13,15H,2,6,14,16-17H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYYUFDNFDRMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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